(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide
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Overview
Description
(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide is an organic compound with a complex structure that includes phenyl, pyrazine, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-phenylprop-2-enamide with pyrazine-2-carbonyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors for more efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide: Unique due to its specific combination of functional groups.
(E)-3-phenyl-N-[(pyridine-2-carbonylamino)carbamothioyl]prop-2-enamide: Similar structure but with a pyridine ring instead of pyrazine.
(E)-3-phenyl-N-[(quinoline-2-carbonylamino)carbamothioyl]prop-2-enamide: Contains a quinoline ring, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
840459-45-2 |
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Molecular Formula |
C15H13N5O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C15H13N5O2S/c21-13(7-6-11-4-2-1-3-5-11)18-15(23)20-19-14(22)12-10-16-8-9-17-12/h1-10H,(H,19,22)(H2,18,20,21,23)/b7-6+ |
InChI Key |
VGZHIPLHFZHZKQ-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)C2=NC=CN=C2 |
solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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